molecular formula C13H13FN2O4S B2882556 Methyl 2-fluorosulfonyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylate CAS No. 2411290-92-9

Methyl 2-fluorosulfonyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylate

Cat. No. B2882556
CAS RN: 2411290-92-9
M. Wt: 312.32
InChI Key: IMQIANZPCNOYDB-UHFFFAOYSA-N
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Description

Methyl 2-fluorosulfonyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylate is a novel compound that has recently gained attention in the scientific community due to its potential applications in various fields of research. This compound is a derivative of the naturally occurring alkaloid, indole, and has been synthesized using a unique method that involves the use of fluorosulfuric acid. In

Mechanism Of Action

The mechanism of action of methyl 2-fluorosulfonyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylate is not fully understood. However, studies have shown that this compound inhibits the activity of the enzyme, glycogen synthase kinase-3β (GSK-3β). GSK-3β is a key regulator of various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β activity has been shown to induce apoptosis in cancer cells and has potential therapeutic applications.
Biochemical and Physiological Effects:
Methyl 2-fluorosulfonyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylate has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, this compound has also been shown to inhibit the activity of GSK-3β, which has potential therapeutic applications in the treatment of various diseases such as cancer and inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of methyl 2-fluorosulfonyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylate is its high yield during synthesis. This compound can be easily synthesized using a unique method that involves the use of fluorosulfuric acid. Furthermore, this compound has potent anti-cancer properties and can inhibit the growth of various cancer cell lines. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on methyl 2-fluorosulfonyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylate. One of the most promising directions is in the development of novel anti-cancer therapies. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of various cancer cell lines. Furthermore, this compound has also been shown to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases such as rheumatoid arthritis. Another future direction is in the optimization of the synthesis method to improve the yield and scalability of production. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
In conclusion, methyl 2-fluorosulfonyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylate is a novel compound that has potential applications in various fields of research. This compound has potent anti-cancer and anti-inflammatory properties and can be easily synthesized using a unique method that involves the use of fluorosulfuric acid. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of methyl 2-fluorosulfonyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylate involves the use of fluorosulfuric acid as a reagent. The reaction starts with the condensation of indole with ethyl 2-(chlorosulfonyl)acetate, which is then followed by the addition of methylamine. The resulting product is then treated with fluorosulfuric acid to yield the final product. This method has been reported to have a high yield and can be easily scaled up for large-scale production.

Scientific Research Applications

Methyl 2-fluorosulfonyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylate has potential applications in various fields of research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of various cancer cell lines. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, this compound has also been shown to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

methyl 2-fluorosulfonyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O4S/c1-20-13(17)8-2-3-11-9(6-8)10-7-16(21(14,18)19)5-4-12(10)15-11/h2-3,6,15H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQIANZPCNOYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC3=C2CN(CC3)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-fluorosulfonyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylate

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